

# Physicochemical Properties of Isoxazolo[4,5-b]pyridin-3-amine: A Technical Guide

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## Compound of Interest

Compound Name: Isoxazolo[4,5-b]pyridin-3-amine

Cat. No.: B048196

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of **Isoxazolo[4,5-b]pyridin-3-amine**. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering key data and experimental methodologies to facilitate further investigation of this heterocyclic amine.

## Core Physicochemical Data

While experimental data for **Isoxazolo[4,5-b]pyridin-3-amine** is limited in publicly available literature, this section summarizes the established information and provides computationally predicted values for essential parameters. These predictions offer valuable initial estimates for experimental design and interpretation.

Property	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>5</sub> N <sub>3</sub> O	ChemBK[1]
Molar Mass	135.12 g/mol	ChemBK[1]
Boiling Point	336.6 °C at 760 mmHg	ChemBK[1]
Melting Point	Not experimentally determined. Predicted values may vary.	N/A
logP (Octanol-Water Partition Coefficient)	Not experimentally determined. Predicted values may vary.	N/A
pKa (Acid Dissociation Constant)	Not experimentally determined. Predicted values may vary.	N/A
Aqueous Solubility	Not experimentally determined. Predicted values may vary.	N/A

## Spectroscopic Data

The structural elucidation of **Isoxazolo[4,5-b]pyridin-3-amine** and its derivatives relies on various spectroscopic techniques. While a specific spectrum for the parent compound is not readily available, the following are key techniques used for characterization:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR are crucial for determining the chemical structure, including the position of the amino group and the arrangement of atoms in the fused ring system. Commercial suppliers of **Isoxazolo[4,5-b]pyridin-3-amine** may provide access to NMR data.[2]
- Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition.
- Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups present in the molecule, such as N-H stretches from the amine group and characteristic vibrations of the isoxazole and pyridine rings.

# Experimental Protocols for Physicochemical Property Determination

For researchers seeking to experimentally determine the physicochemical properties of **Isoxazolo[4,5-b]pyridin-3-amine**, the following are detailed methodologies for key experiments.

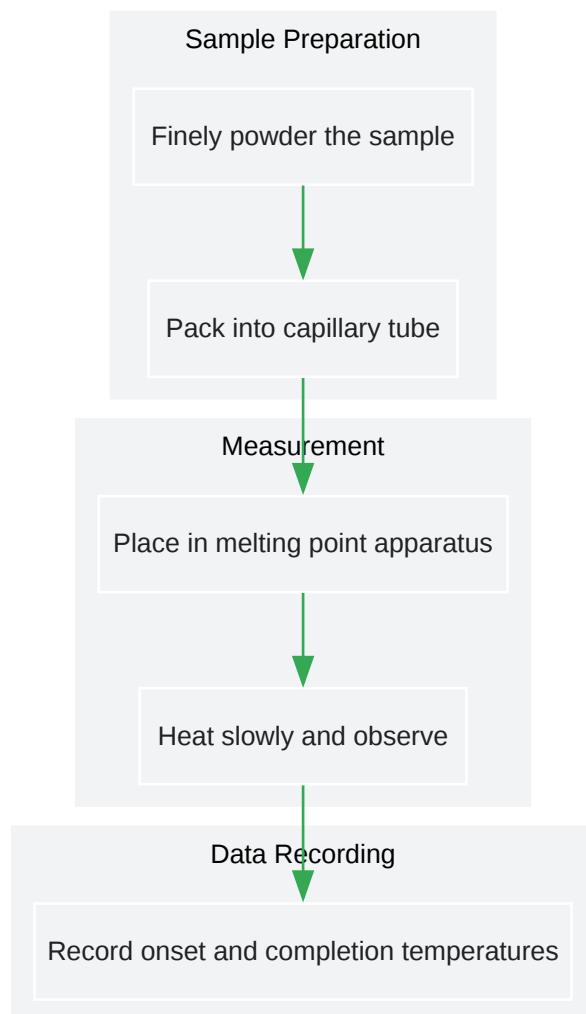
## Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure compound.

Methodology: Capillary Method

- Sample Preparation: A small amount of finely powdered, dry **Isoxazolo[4,5-b]pyridin-3-amine** is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
- Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the heating block.
- Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.
- Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal melts (completion of melting) are recorded as the melting range.

Diagram: Workflow for Melting Point Determination



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Caption: General workflow for determining the melting point of a solid organic compound.

## logP (Octanol-Water Partition Coefficient) Determination

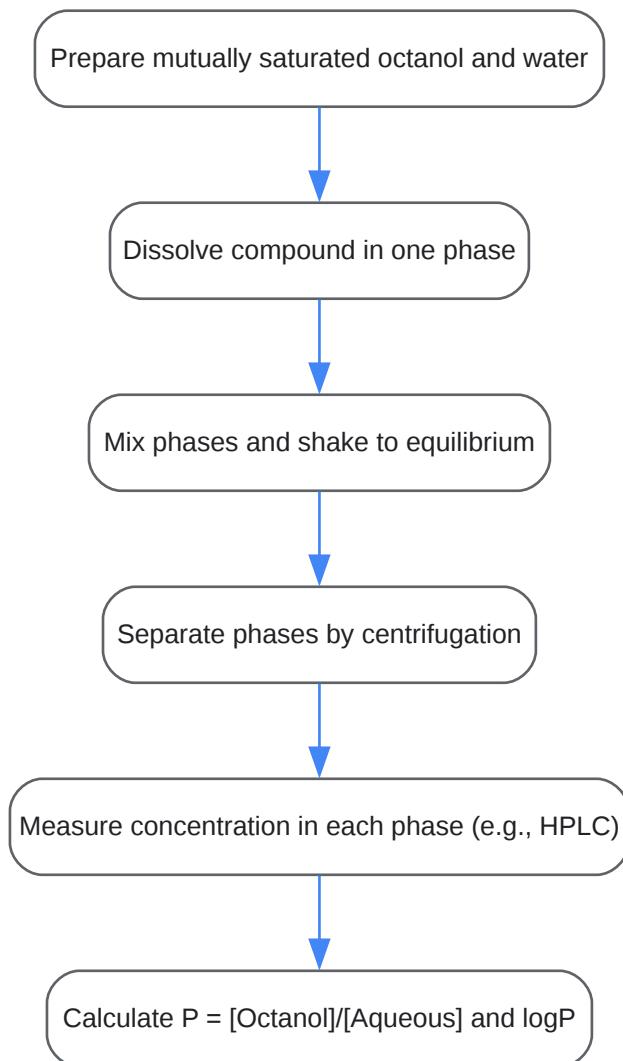
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, a critical parameter for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Shake-Flask Method

- Solvent Saturation: n-Octanol and water (or a suitable buffer, typically pH 7.4) are mutually saturated by vigorous mixing for 24 hours, followed by separation of the two phases.

- Sample Preparation: A known concentration of **Isoxazolo[4,5-b]pyridin-3-amine** is dissolved in one of the phases (usually the one in which it is more soluble).
- Partitioning: A precise volume of the prepared solution is mixed with a precise volume of the other saturated solvent in a flask. The mixture is shaken gently for a set period (e.g., 1-2 hours) to allow for equilibrium to be reached.
- Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.
- Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.  $\log P$  is the logarithm of this value.

Diagram: Shake-Flask Method for  $\log P$  Determination



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Caption: Key steps in the shake-flask method for determining the logP value.

## pKa Determination

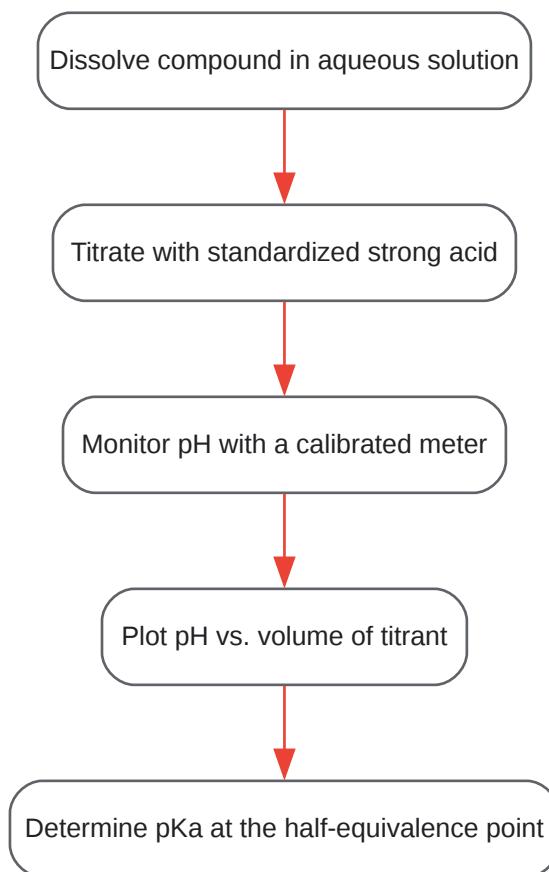
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like **Isoxazolo[4,5-b]pyridin-3-amine**, the pKa of its conjugate acid is determined.

Methodology: Potentiometric Titration

- Solution Preparation: A precise amount of **Isoxazolo[4,5-b]pyridin-3-amine** is dissolved in a known volume of water or a co-solvent system if solubility is low.

- Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
- pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter as the acid is added in small increments.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, where half of the amine has been protonated.

Diagram: Potentiometric Titration Workflow for pKa



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Caption: Procedure for determining the pKa of a basic compound via potentiometric titration.

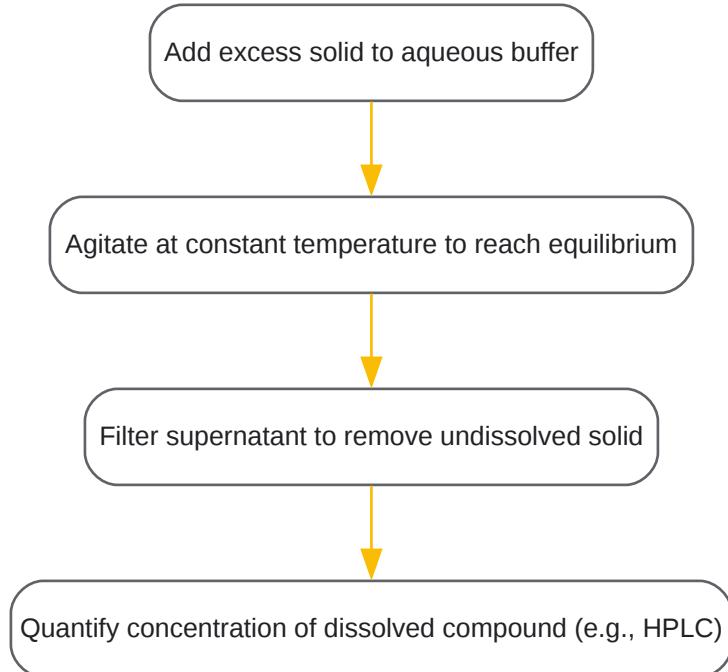
## Aqueous Solubility Determination

Aqueous solubility is a fundamental property that influences a drug's bioavailability.

## Methodology: Equilibrium Shake-Flask Method

- Sample Preparation: An excess amount of solid **Isoxazolo[4,5-b]pyridin-3-amine** is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) in a sealed flask.
- Equilibration: The flask is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
- Sample Collection and Filtration: A sample of the supernatant is carefully withdrawn and immediately filtered through a low-binding filter (e.g., 0.22 µm) to remove any undissolved solid.
- Concentration Analysis: The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as HPLC with a standard calibration curve.

## Diagram: Equilibrium Solubility Determination

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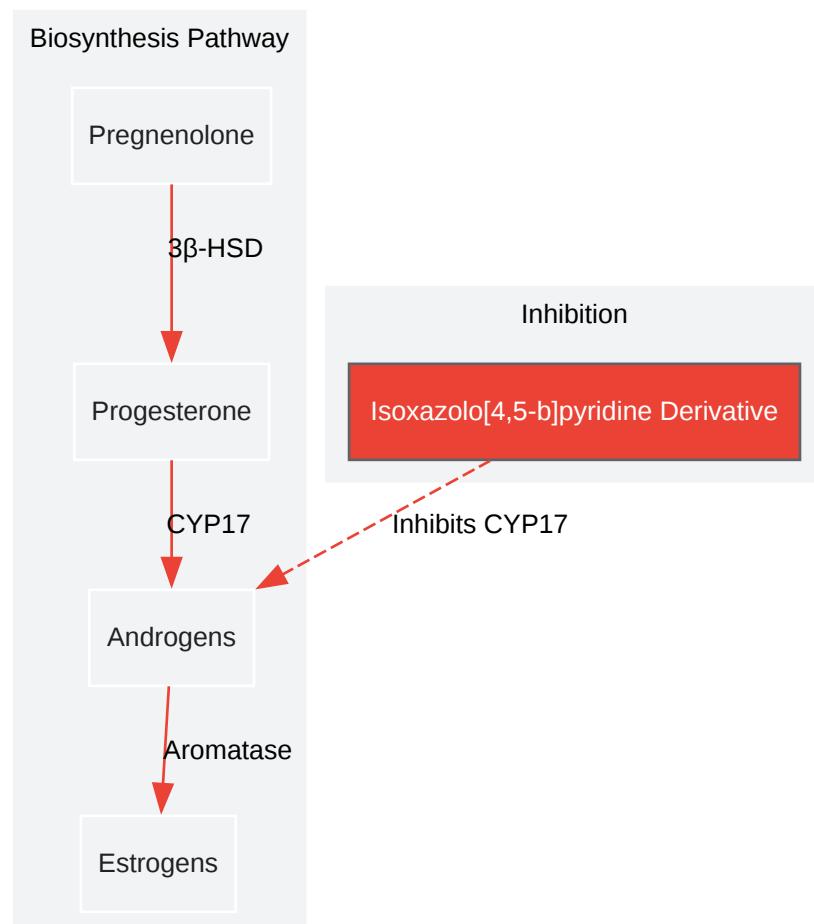
Caption: Workflow for determining the equilibrium aqueous solubility of a compound.

## Biological Activity and Potential Signaling Pathways

The isoxazolo[4,5-b]pyridine scaffold is present in a variety of biologically active molecules. Derivatives have shown antibacterial, anticancer, and antiproliferative activities.<sup>[3][4]</sup> Notably, some isoxazolo[4,5-b]pyridines have been found to inhibit cytochrome P450 CYP17, an enzyme involved in the biosynthesis of androgens and estrogen precursors.<sup>[3][5]</sup> This suggests a potential mechanism of action for anticancer effects, particularly in hormone-dependent cancers.

While the specific signaling pathways affected by **Isoxazolo[4,5-b]pyridin-3-amine** have not been elucidated, the inhibition of CYP17 provides a plausible starting point for investigation.

Diagram: Potential Mechanism of Action via CYP17 Inhibition



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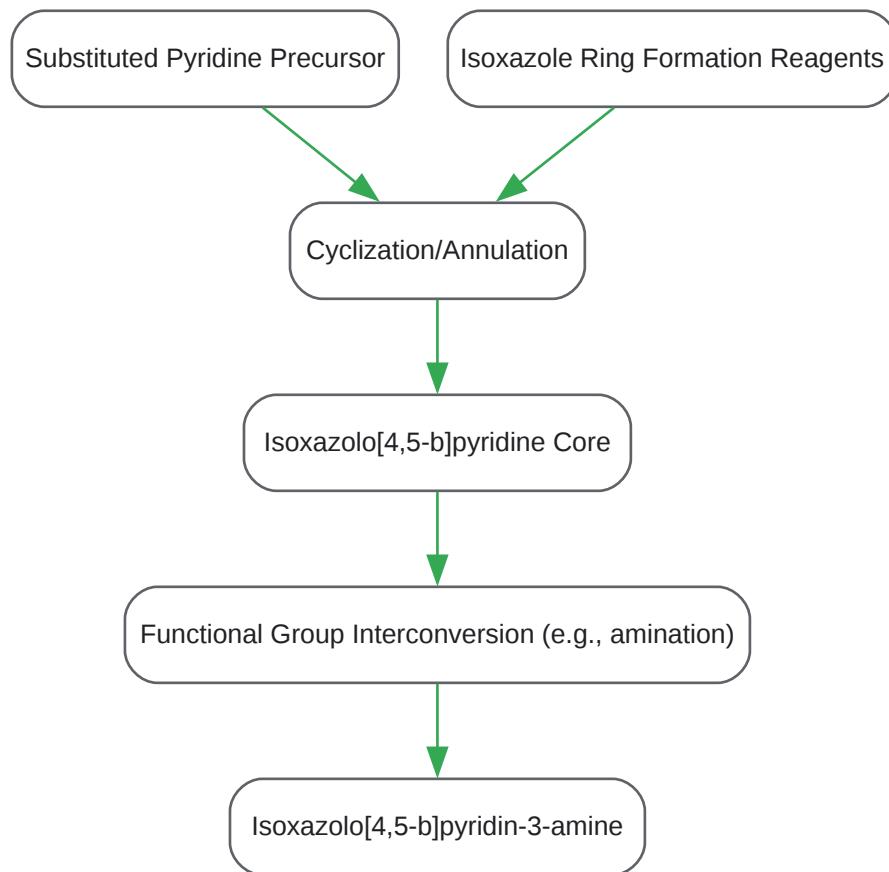
Caption: Putative mechanism involving inhibition of androgen and estrogen synthesis.

## Synthesis Overview

The synthesis of the isoxazolo[4,5-b]pyridine core can be achieved through several routes.

One common method involves the annulation of an isoxazole ring onto a pyridine precursor.<sup>[3]</sup> A general representation of such a synthetic strategy is provided below.

Diagram: General Synthetic Approach



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Caption: A generalized synthetic pathway to **Isoxazolo[4,5-b]pyridin-3-amine**.

This guide provides a foundational understanding of the physicochemical properties of **Isoxazolo[4,5-b]pyridin-3-amine**. The provided experimental protocols and predicted data are intended to support further research and development of this and related compounds. As more

experimental data becomes available, this document will be updated to reflect the most current understanding.

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